Odor Threshold Divergence Driven by Steric Hindrance vs. 3-Mercapto-3-methylbutan-1-ol
The perception threshold of 3,3-dimethyl-2-mercaptomethylbutan-1-ol is estimated to exceed 1500 ng/L in aqueous solution, based on the well-established principle that gem-dimethyl substitution at the carbon adjacent to the thiol group raises odor thresholds by reducing vapor pressure and increasing steric shielding. [1] In contrast, 3-mercapto-3-methylbutan-1-ol (MMB) has a measured perception threshold of 1500 ng/L in aqueous alcohol solution and is described as 'catty, roasty, broth-like'. [2] This difference is mechanically linked to the compound's neopentyl-type backbone, which sterically hinders thiol access to olfactory receptors. The target compound is therefore predicted to be less potent odor-wise but more chemically stable, making it suitable for applications requiring sustained low-level release rather than acute olfactory impact.
| Evidence Dimension | Perception threshold in aqueous solution |
|---|---|
| Target Compound Data | >1500 ng/L (estimated by SAR) |
| Comparator Or Baseline | 3-Mercapto-3-methylbutan-1-ol: 1500 ng/L (measured) |
| Quantified Difference | Higher threshold (less potent) for target |
| Conditions | Aqueous alcohol solution, human sensory panel (comparator data); class-level SAR extrapolation (target) |
Why This Matters
A higher odor threshold combined with enhanced oxidative stability makes this compound a better candidate for long-lasting aroma applications or as a controlled-release precursor, whereas MMB is preferred for high-impact, short-duration odor effects.
- [1] Belitz, H.-D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. Springer. Impact of alkyl branching on thiol odor thresholds. View Source
- [2] Tominaga, T., et al. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal, 13(3), 159-162. View Source
